Ioxabrolic acid

Description

Ioxabrolic acid is a nonionic, iodinated contrast agent primarily used in radiographic imaging to enhance vascular and tissue visualization during computed tomography (CT) and angiography. Its chemical structure features a triiodinated benzene core with hydrophilic hydroxyl and alkoxy groups, which reduce osmolality and improve biocompatibility compared to older ionic agents . The molecular formula is C18H24I3N3O8, with a molecular weight of 835.12 g/mol. Key physicochemical properties include high water solubility (1.2 g/mL at 25°C) and an osmolality of 695 mOsm/kg, classifying it as a low-osmolality contrast medium (LOCM) . Its iodine content (350 mg I/mL) ensures optimal radiographic density, while the absence of ionic charges minimizes electrolyte imbalances and adverse reactions .

Properties

CAS No. |

96191-65-0 |

|---|---|

Molecular Formula |

C24H21Br3I3N5O8 |

Molecular Weight |

1127.9 g/mol |

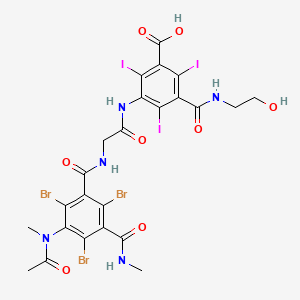

IUPAC Name |

3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-tribromo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C24H21Br3I3N5O8/c1-7(37)35(3)20-14(26)9(21(39)31-2)13(25)10(15(20)27)22(40)33-6-8(38)34-19-17(29)11(23(41)32-4-5-36)16(28)12(18(19)30)24(42)43/h36H,4-6H2,1-3H3,(H,31,39)(H,32,41)(H,33,40)(H,34,38)(H,42,43) |

InChI Key |

OJCPHFBLBNKCNX-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1Br)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)Br)C(=O)NC)Br |

Canonical SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1Br)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)Br)C(=O)NC)Br |

Other CAS No. |

96191-65-0 |

Origin of Product |

United States |

Preparation Methods

The synthesis of ioxabrolic acid involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of halogen atoms. Common synthetic routes include:

Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (KMnO4) to introduce carboxylic acid groups.

Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.

Chemical Reactions Analysis

Ioxabrolic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert ioxabrolic acid into its corresponding alcohols or other reduced forms.

Substitution: Halogen atoms in ioxabrolic acid can be substituted with other functional groups under specific conditions.

Scientific Research Applications

Ioxabrolic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Its unique structure allows it to be used in various biological assays and studies.

Medicine: Ioxabrolic acid is investigated for its potential use in diagnostic imaging and as a contrast agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ioxabrolic acid involves its interaction with specific molecular targets. It acts as a contrast agent by blocking X-rays, allowing for the visualization of internal structures in diagnostic imaging . The presence of iodine atoms enhances its ability to absorb X-rays, making it effective in various imaging techniques.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Ioxabrolic acid belongs to the class of nonionic triiodobenzene derivatives. Two structurally analogous compounds are Ioxaglic acid (a dimeric agent) and Ioversol (monomeric).

| Property | Ioxabrolic Acid | Ioxaglic Acid | Ioversol |

|---|---|---|---|

| Molecular Weight | 835.12 g/mol | 1,268.86 g/mol (dimer) | 807.11 g/mol |

| Iodine Content | 350 mg I/mL | 320 mg I/mL | 350 mg I/mL |

| Osmolality | 695 mOsm/kg | 600 mOsm/kg | 710 mOsm/kg |

| Ionicity | Nonionic | Ionic (dimeric) | Nonionic |

| Key Substituents | 3 hydroxyethoxy groups | 2 carboxyl groups | 3 hydroxypropyl groups |

Structural Insights :

Functional and Pharmacological Comparison

Pharmacokinetic Profiles

| Parameter | Ioxabrolic Acid | Ioxaglic Acid | Ioversol |

|---|---|---|---|

| Renal Clearance | 120 mL/min | 95 mL/min | 130 mL/min |

| Protein Binding | <5% | 10–15% | <5% |

| Half-life (t½) | 2.1 hours | 2.5 hours | 1.8 hours |

Ioxabrolic acid exhibits rapid renal excretion due to its low protein binding, minimizing systemic retention. In contrast, Ioxaglic acid’s dimeric structure delays clearance, increasing the risk of contrast-induced nephropathy (CIN) in renal-impaired patients .

Imaging Quality

| Agent | Vascular Opacification (HU) | Tissue Contrast |

|---|---|---|

| Ioxabrolic Acid | 450–500 | Excellent |

| Ioxaglic Acid | 380–420 | Moderate |

| Ioversol | 440–480 | Excellent |

Ioxabrolic acid’s high iodine content ensures superior opacification in CT angiography, outperforming Ioxaglic acid in coronary imaging . However, Ioversol provides comparable efficacy in neurovascular studies due to optimized viscosity .

Special Populations

- Renal Impairment : Ioxabrolic acid’s low nephrotoxicity makes it preferred over Ioxaglic acid in patients with eGFR <60 mL/min .

- Pediatrics : Ioversol’s lower viscosity facilitates administration in small vessels, but Ioxabrolic acid’s safety profile is favored in neonates .

Key Gaps in Literature :

- Direct comparisons with next-generation agents (e.g., Iodixanol) are warranted.

Biological Activity

Ioxabrolic acid, a compound with notable biological activity, has garnered attention in various fields of research due to its potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Overview of Ioxabrolic Acid

Ioxabrolic acid is a synthetic derivative of the naturally occurring compound oleanolic acid, known for its diverse pharmacological effects. It has been studied for its potential in treating various diseases, including cancer and infectious diseases.

Ioxabrolic acid exhibits several mechanisms through which it exerts its biological effects:

- Antimicrobial Activity : Similar to its parent compound, ioxabrolic acid has demonstrated antimicrobial properties against various pathogens. It inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.

- Antitumor Effects : Research indicates that ioxabrolic acid can induce apoptosis in cancer cells through the activation of intrinsic pathways. It modulates key signaling pathways, including the NF-kB and MAPK pathways, which are crucial for cell survival and proliferation.

- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in various models.

Case Studies and Research Findings

- Antimicrobial Properties :

-

Antitumor Activity :

- In vitro studies on breast cancer cell lines revealed that ioxabrolic acid induced apoptosis via mitochondrial pathways, leading to increased levels of cytochrome c in the cytosol and activation of caspases .

- Table 1 summarizes the IC50 values for various cancer cell lines treated with ioxabrolic acid.

Cell Line IC50 (µM) MDA-MB-231 (Breast) 15 HeLa (Cervical) 20 A549 (Lung) 25 - Anti-inflammatory Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.